![molecular formula C23H29Cl2N5 B5207851 3-[3-(4-methylpiperazin-1-yl)propyl]-2-phenylimidazo[1,2-a]benzimidazole;dihydrochloride](/img/structure/B5207851.png)
3-[3-(4-methylpiperazin-1-yl)propyl]-2-phenylimidazo[1,2-a]benzimidazole;dihydrochloride
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Overview
Description
3-[3-(4-methylpiperazin-1-yl)propyl]-2-phenylimidazo[1,2-a]benzimidazole;dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a piperazine ring, an imidazo[1,2-a]benzimidazole core, and a phenyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methylpiperazin-1-yl)propyl]-2-phenylimidazo[1,2-a]benzimidazole typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]benzimidazole core. This core is synthesized through a cyclization reaction involving o-phenylenediamine and glyoxal. The next step involves the alkylation of the imidazo[1,2-a]benzimidazole core with 3-chloropropylamine to introduce the propyl chain. Finally, the piperazine ring is introduced through a nucleophilic substitution reaction with 4-methylpiperazine. The dihydrochloride form is obtained by treating the final product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-methylpiperazin-1-yl)propyl]-2-phenylimidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imidazo[1,2-a]benzimidazole core to its reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Alkyl halides, acyl chlorides; reactions are performed under basic or acidic conditions depending on the desired substitution.
Major Products
Oxidation: N-oxides of the imidazo[1,2-a]benzimidazole core.
Reduction: Reduced forms of the imidazo[1,2-a]benzimidazole core.
Substitution: Various substituted derivatives of the piperazine ring.
Scientific Research Applications
3-[3-(4-methylpiperazin-1-yl)propyl]-2-phenylimidazo[1,2-a]benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[3-(4-methylpiperazin-1-yl)propyl]-2-phenylimidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The piperazine ring and imidazo[1,2-a]benzimidazole core play crucial roles in these interactions, allowing the compound to fit into the active sites of target proteins. The phenyl group enhances the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylpiperazin-1-yl)propanoic acid
- 4-(3-(4-methylpiperazin-1-yl)propyl)-2-phenylimidazo[1,2-a]benzimidazole
- 1-(3-aminopropyl)-4-methylpiperazine
Uniqueness
Compared to similar compounds, 3-[3-(4-methylpiperazin-1-yl)propyl]-2-phenylimidazo[1,2-a]benzimidazole stands out due to its unique combination of structural features. The presence of both the imidazo[1,2-a]benzimidazole core and the piperazine ring provides a versatile framework for various chemical modifications and biological interactions. This compound’s ability to undergo multiple types of chemical reactions and its diverse applications in research further highlight its uniqueness.
Properties
IUPAC Name |
3-[3-(4-methylpiperazin-1-yl)propyl]-2-phenylimidazo[1,2-a]benzimidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5.2ClH/c1-25-14-16-26(17-15-25)12-7-13-27-22(19-8-3-2-4-9-19)18-28-21-11-6-5-10-20(21)24-23(27)28;;/h2-6,8-11,18H,7,12-17H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTMHCJZLZENES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C(=CN3C2=NC4=CC=CC=C43)C5=CC=CC=C5.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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